(S)-1-(叔丁氧羰基)-4,4-二甲基吡咯烷-2-羧酸

描述

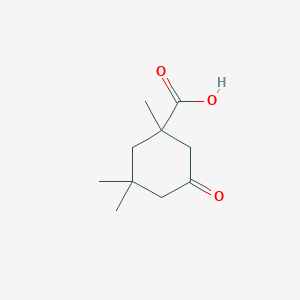

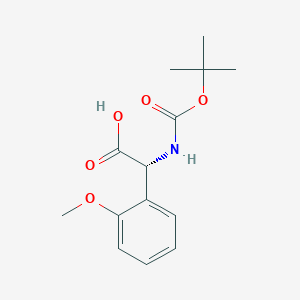

(S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.

The exact mass of the compound (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

天然和合成衍生物

生物活性化合物:羧酸及其衍生物,如新脂肪酸和新烷烃,存在于自然界中,并被合成用于各种生物活性。这些化合物可作为抗氧化剂、抗癌剂、抗菌剂和抗菌剂。由于其多样的生物活性和在化学制剂中的作用,它们的潜在应用跨越了化妆品、农学和制药行业 (Dembitsky,2006)。

羧酸对生物催化剂的抑制作用:羧酸,包括简单的饱和直链酸,已被研究其对微生物发酵过程的抑制作用。这些酸会破坏细胞膜并降低微生物内部 pH 值,影响生物燃料和化学品的生产。了解这些机制对于工程更强大的微生物菌株以用于工业应用至关重要 (Jarboe 等人,2013)。

化学和材料创新

药物合成应用:羧酸衍生物,如乙酰丙酸(LEV),由于其独特的功能基团而在药物合成中显示出前景。LEV 及其衍生物被探索用于癌症治疗、医疗材料和其他医疗领域。它们为药物合成提供了一种更清洁、更具成本效益的方法,突出了在医学中的未开发潜力 (Zhang 等人,2021)。

环境修复:羧酸已被研究其在解毒过程中的作用,例如羧酸介导的 Cr(VI) 还原为 Cr(III)。这些过程对于修复被 Cr(VI) 污染的水体/场所至关重要,为环境清理提供了一种清洁有效的方法 (Jiang 等人,2019)。

新应用和见解

药物设计的生物等排体:羧酸生物等排体的探索一直是药物化学中一个重要的研究领域。这些研究旨在通过用生物等排体取代羧酸根部分,来鉴定具有改进药理特性的新化合物。这种方法解决了含羧酸药物的毒性、代谢稳定性和生物膜渗透性等问题 (Horgan 和 O’Sullivan,2021)。

醚类的生物降解:对土壤和地下水中乙基叔丁基醚 (ETBE) 等醚类的生物降解和归宿的研究突出了微生物降解这些化合物的能力。了解醚类生物降解中涉及的微生物途径和遗传机制对于环境生物修复策略至关重要 (Thornton 等人,2020)。

作用机制

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group in organic synthesis . The Boc group is introduced into a molecule to protect a functional group from unwanted reactions, allowing for chemoselectivity in subsequent chemical reactions .

Mode of Action

The mode of action of (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is likely related to its role as a protecting group. The Boc group can be introduced into a variety of organic compounds . It can be removed (deprotected) under acidic conditions , allowing the previously protected functional group to participate in further reactions .

Biochemical Pathways

The use of boc-protected compounds can influence a wide range of biochemical pathways, depending on the specific functional group being protected .

Pharmacokinetics

The boc group can be removed under acidic conditions , which could potentially occur in the stomach’s acidic environment during oral administration

Result of Action

The result of the action of (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is the protection of a functional group, allowing for chemoselectivity in subsequent chemical reactions . The removal of the Boc group under acidic conditions allows the previously protected functional group to participate in further reactions .

Action Environment

The action of (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid can be influenced by environmental factors such as pH. The Boc group can be removed under acidic conditions , so the presence of acids in the environment could influence the compound’s action. Additionally, the stability of the compound could be affected by factors such as temperature and the presence of other reactive substances.

未来方向

生化分析

Biochemical Properties

(S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, acting as a protecting group for amino acids. This compound is known for its stability, which allows it to withstand various reaction conditions without degrading. It is typically removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid . The interactions of (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid with biomolecules are primarily non-covalent, ensuring that the protecting group can be efficiently removed without affecting the integrity of the amino acid or peptide.

Cellular Effects

The effects of (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid on various cell types and cellular processes are primarily related to its role in peptide synthesis. By protecting amino acids, it ensures that peptides are synthesized correctly and efficiently. This compound does not directly influence cell signaling pathways, gene expression, or cellular metabolism. The peptides synthesized using (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid can have significant effects on these processes, depending on their biological activity .

Molecular Mechanism

The mechanism of action of (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid involves its role as a protecting group. It forms a stable, non-covalent bond with the amino group of amino acids, preventing unwanted reactions during peptide synthesis. This stability is due to the bulky tert-butoxycarbonyl group, which provides steric hindrance and protects the amino group from nucleophilic attack . The removal of (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is achieved through acidic conditions, which cleave the bond and release the free amino acid.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is a significant advantage. It remains stable under various reaction conditions, including high temperatures and different solvents . Over time, it does not degrade, ensuring that the protecting group remains intact until it is intentionally removed. Long-term studies have shown that (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid does not have adverse effects on cellular function, making it a reliable choice for peptide synthesis.

Dosage Effects in Animal Models

The effects of (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid in animal models are primarily related to its use in peptide synthesis. Different dosages of this compound can influence the efficiency of peptide synthesis, with higher dosages generally leading to more efficient protection of amino acids . At very high dosages, there may be toxic or adverse effects, although these are typically minimal due to the compound’s stability and non-reactivity under normal conditions.

Metabolic Pathways

(S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes responsible for the protection and deprotection of amino acids, such as peptidases and proteases . These interactions ensure that the amino acids are correctly protected during synthesis and efficiently deprotected when needed. The compound does not significantly affect metabolic flux or metabolite levels, as its primary role is to protect amino acids during synthesis.

Transport and Distribution

Within cells and tissues, (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is transported and distributed primarily through passive diffusion . It does not rely on specific transporters or binding proteins for its movement. The compound’s stability ensures that it remains intact during transport, and its distribution is generally uniform within the cellular environment. There are no significant effects on its localization or accumulation, as it is primarily used in controlled laboratory settings.

Subcellular Localization

The subcellular localization of (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is not a primary concern, as it is used mainly in peptide synthesis reactions conducted in vitro . When used in cellular environments, it is typically found in the cytoplasm, where peptide synthesis occurs. There are no specific targeting signals or post-translational modifications that direct it to particular compartments or organelles, as its role is to protect amino acids during synthesis.

属性

IUPAC Name |

(2S)-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-12(4,5)6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHKRIQLSCPKKK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C1)C(=O)OC(C)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648616 | |

| Record name | 1-(tert-Butoxycarbonyl)-4,4-dimethyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001353-87-2 | |

| Record name | 1-(1,1-Dimethylethyl) (2S)-4,4-dimethyl-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001353-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxycarbonyl)-4,4-dimethyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1326441.png)